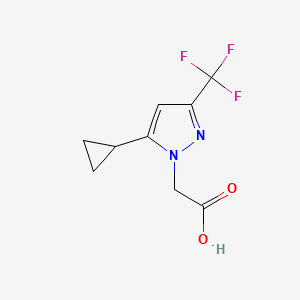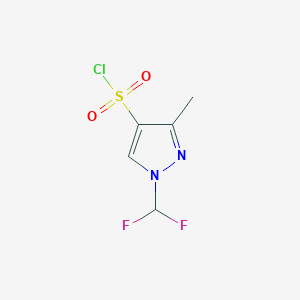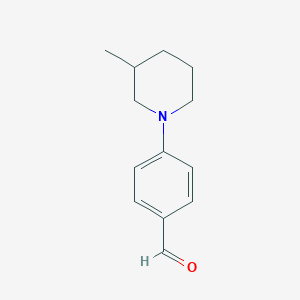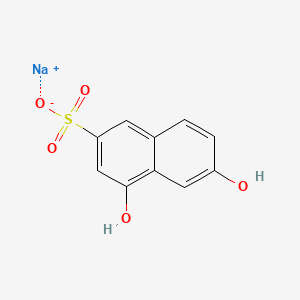
4,6-ジヒドロキシナフタレン-2-スルホン酸ナトリウム
説明
Sodium 4,6-Dihydroxynaphthalene-2-sulfonate is an organic compound with the molecular formula C₁₀H₇NaO₅S and a molecular weight of 262.21 g/mol . It is a sodium salt derivative of naphthalene sulfonic acid, characterized by the presence of two hydroxyl groups at positions 4 and 6 on the naphthalene ring and a sulfonate group at position 2. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
科学的研究の応用
Sodium 4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate typically involves the sulfonation of 4,6-dihydroxynaphthalene. The process begins with the hydroxylation of naphthalene to introduce hydroxyl groups at the desired positions. This is followed by sulfonation using sulfuric acid or oleum to introduce the sulfonate group at position 2. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt. The final product is purified through crystallization and filtration processes to achieve the desired purity levels .
Types of Reactions:
Oxidation: Sodium 4,6-Dihydroxynaphthalene-2-sulfonate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives with varying oxidation states.
Substitution: Alkylated or acylated naphthalene derivatives.
作用機序
The mechanism of action of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonate group allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
類似化合物との比較
- Sodium 1,7-Dihydroxynaphthalene-3-sulfonate
- Sodium 2,6-Dihydroxynaphthalene-1-sulfonate
- Sodium 4,5-Dihydroxynaphthalene-2,7-disulfonate
Comparison: Sodium 4,6-Dihydroxynaphthalene-2-sulfonate is unique due to the specific positions of its hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
sodium;4,6-dihydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKTXVDOGQVIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232594 | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-66-5 | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


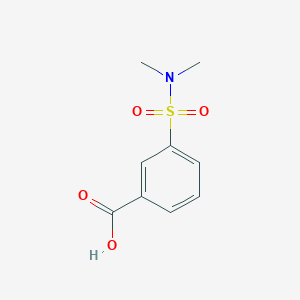
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
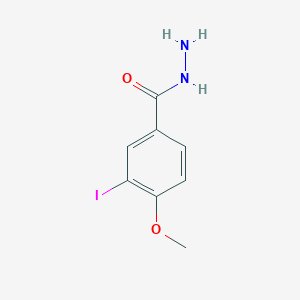
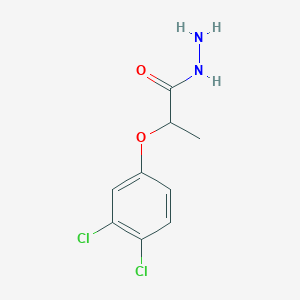
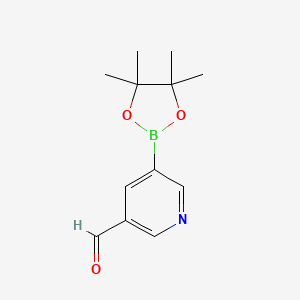
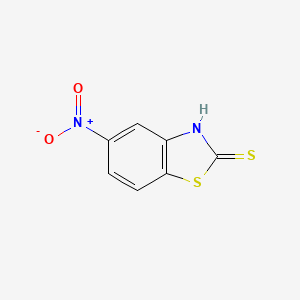
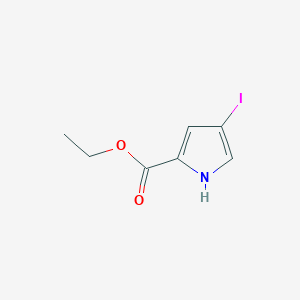
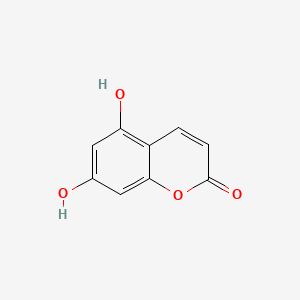
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)


